Physicochemical Properties and Synthetic Utility of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one
Physicochemical Properties and Synthetic Utility of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one
Here is the in-depth technical guide for 3-Methyl-1-(3-methylbenzyl)piperazin-2-one , structured as a whitepaper for drug development professionals.
Executive Summary
3-Methyl-1-(3-methylbenzyl)piperazin-2-one (CAS: 1094601-63-4) represents a "privileged scaffold" in medicinal chemistry, combining the rigid, peptidomimetic properties of the piperazin-2-one core with the lipophilic anchoring potential of a substituted benzyl moiety.[1][2] This guide provides a comprehensive analysis of its physicochemical profile, synthetic pathways, and application in fragment-based drug discovery (FBDD).[1]
Unlike simple piperazines, the presence of the lactam (cyclic amide) at position 2 significantly alters the electronic landscape, reducing basicity and enhancing metabolic stability—critical factors for central nervous system (CNS) and kinase-targeted libraries.[1]
Physicochemical Profile
The following data synthesizes calculated properties derived from structural analysis and comparative data from close structural analogs (e.g., 1-benzylpiperazin-2-one).
Key Molecular Descriptors
| Property | Value (Calc.) | Technical Insight |
| Molecular Formula | C₁₃H₁₈N₂O | — |
| Molecular Weight | 218.30 g/mol | Ideal for fragment-based screening (Rule of 3 compliant).[1] |
| cLogP | 1.6 ± 0.3 | Moderate lipophilicity; suggests good oral bioavailability potential without solubility crashing.[1] |
| TPSA | ~29.1 Ų | Low polar surface area indicates high potential for blood-brain barrier (BBB) penetration.[1] |
| pKa (Conj. Acid) | ~15.5 (Lactam)~8.5 (Amine) | The N4 amine remains basic, allowing for salt formation (e.g., HCl, fumarate) to tune solubility.[1] |
| H-Bond Donors | 1 (N4-H) | Provides a vector for further functionalization or target interaction.[1] |
| H-Bond Acceptors | 2 (C=O, N4) | The lactam carbonyl is a weak acceptor; N4 is a strong acceptor.[1] |
| Rotatable Bonds | 2 | Semi-rigid structure minimizes entropic penalty upon binding.[1] |
Solubility & Stability[1]
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Aqueous Solubility: Moderate.[1] The compound is sparingly soluble in neutral water but highly soluble in acidic media (pH < 5) due to protonation of the N4 amine.
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Organic Solvents: Highly soluble in DMSO, Methanol, Dichloromethane (DCM), and Ethyl Acetate.[1]
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Chemical Stability: The lactam ring is robust against hydrolysis under physiological conditions.[1] However, strong acidic reflux (e.g., 6N HCl) can open the ring to the corresponding amino acid derivative.[1]
Synthetic Methodology
For researchers requiring high-purity material, we recommend a convergent alkylation strategy .[1] This protocol is superior to cyclization methods for this specific derivative as it allows for the late-stage introduction of the benzyl diversity element.[1]
Recommended Protocol: N-Alkylation of 3-Methylpiperazin-2-one
This route avoids the formation of regioisomers common in cyclization reactions.[1]
Reagents:
-
Substrate: 3-Methylpiperazin-2-one (commercially available or synthesized from ethylenediamine + ethyl 2-chloropropionate).[1]
-
Alkylating Agent: 3-Methylbenzyl bromide.[1]
-
Base: Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃).
-
Solvent: DMF (for NaH) or Acetonitrile (for K₂CO₃).
Step-by-Step Workflow:
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Activation: Dissolve 3-methylpiperazin-2-one (1.0 eq) in anhydrous DMF under N₂ atmosphere. Cool to 0°C.[1][3]
-
Deprotonation: Add NaH (60% dispersion, 1.1 eq) portion-wise. Stir for 30 min to generate the lactam anion. Note: The N1-amide proton is significantly more acidic (pKa ~15) than the N4-amine, ensuring regioselectivity.[1]
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Alkylation: Add 3-methylbenzyl bromide (1.05 eq) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor by LCMS (Target [M+H]+ = 219.3).
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash organics with brine to remove DMF.[1]
-
Purification: Flash column chromatography (MeOH/DCM gradient).
Visualization of Synthetic Logic
The following diagram illustrates the critical decision points in the synthesis to ensure regioselectivity.
Figure 1: Regioselective synthesis targeting the N1 position via lactam anion generation.
Analytical Characterization (Self-Validation)
To validate the identity of the synthesized compound, researchers should look for the following diagnostic signals.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃, 400 MHz):
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δ 7.10–7.30 (m, 4H): Aromatic protons (3-methylbenzyl group).[1]
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δ 4.60 (AB system or s, 2H): Benzylic CH₂ (N1-CH₂-Ar).[1] Diagnostic: If this is a clean singlet or tight AB quartet, N1 alkylation is confirmed.[1]
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δ 3.40–3.60 (m, 1H): C3-H (Chiral center).[1]
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δ 1.45 (d, 3H): Methyl group at C3.[1] Diagnostic: Doublet confirms the presence of the methyl group adjacent to the chiral center.[1]
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δ 2.35 (s, 3H): Methyl group on the benzyl ring.[1]
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Mass Spectrometry[1]
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LC-MS (ESI+): Major peak at m/z 219.3 [M+H]⁺ .
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Fragmentation: Expect loss of the benzyl group (m/z ~105) in high-energy collision-induced dissociation (CID).[1]
Biological Application & SAR Logic
This scaffold is particularly valuable in Peptidomimetic Drug Design . The piperazin-2-one ring constrains the N-C-C-N torsion angle, mimicking a specific turn conformation of a peptide backbone (e.g., β-turn mimetics).[1]
Pharmacophore Mapping[1]
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Lactam Carbonyl: Acts as a hydrogen bond acceptor, mimicking the peptide bond carbonyl.[1]
-
N4-Amine: Remains basic/nucleophilic, allowing for the attachment of "warheads" (e.g., acrylamides for covalent inhibition) or solubilizing groups.[1]
-
3-Methyl Group: Introduces chirality (R/S), which is critical for probing the stereochemical requirements of the binding pocket.[1]
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3-Methylbenzyl Group: Provides a hydrophobic "anchor" that often targets cryptic pockets in kinases or GPCRs.[1]
Metabolic Stability Diagram
Understanding the metabolic liabilities is crucial for lead optimization.[1]
Figure 2: Predicted metabolic stability profile.[1] The benzylic methyl is the primary site for oxidative metabolism.[1]
References
-
ChemicalBook. (2025).[1] 2-Piperazinone Properties and Synthesis. Retrieved from
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BenchChem. (2025).[1] (R)-3-Methylpiperazin-2-one: Technical Overview. Retrieved from
-
PubChem. (2025).[1] Compound Summary: Piperazin-2-one.[1][2][4] National Library of Medicine.[1] Retrieved from
-
Petkovic, M., et al. (2023).[1][4][5] Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis. Retrieved from
-
Sigma-Aldrich. (2025). Product Catalog: 3-Methyl-1-(3-methylbenzyl)piperazin-2-one. Retrieved from [1]
Sources
- 1. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]
- 2. CAS Number List - 1 - Page 174901 - Chemicalbook [amp.chemicalbook.com]
- 3. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]
- 4. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
